molecular formula C14H19IO B077266 Cicliomenol CAS No. 10572-34-6

Cicliomenol

Cat. No. B077266
CAS RN: 10572-34-6
M. Wt: 330.2 g/mol
InChI Key: YDHKCEOBMPNVDR-UHFFFAOYSA-N
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Description

Cicliomenol is a compound with the molecular formula C14H19IO . It is often included in preparations intended for the topical treatment of mouth and throat infections .


Molecular Structure Analysis

Cicliomenol has a molecular weight of 330.20 g/mol . Its IUPAC name is 2-cyclohexyl-4-iodo-3,5-dimethylphenol . The compound contains a total of 36 bonds, including 17 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s) and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Cicliomenol are not available, it’s important to note that the study of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms .


Physical And Chemical Properties Analysis

Cicliomenol has a molecular weight of 330.20 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1. It also has a Rotatable Bond Count of 1 . More detailed physical and chemical properties may require specific experimental measurements .

Scientific Research Applications

  • Antioxidants in Drug Development : A study on the effects of various compounds, including antioxidants like green tea extract and nordihydroguaiaretic acid, on the lifespan and health of Caenorhabditis nematodes. This research is part of efforts to identify chemical interventions that promote health, which is relevant to drug discovery processes (Banse et al., 2021).

  • Human iPSC-Derived Cardiomyocytes in Drug Safety : This paper discusses the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for evaluating drug safety and efficacy, highlighting the evolving roles of these models in nonclinical studies (Gintant et al., 2017).

  • Chemical Genetics in Vertebrates : The use of zebrafish and Xenopus as models for chemical genetic screens is discussed, emphasizing their suitability for bridging the gap between in vitro and preclinical mammalian assays in drug discovery (Wheeler & Brändli, 2009).

  • Drug Discovery and Development : An historical perspective on drug discovery, underlining the increasing role of molecular biology and genomic sciences in this field. This paper discusses the impact of these advances on the development of new medicines (Drews, 2000).

Safety And Hazards

When handling Cicliomenol, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

2-cyclohexyl-4-iodo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHKCEOBMPNVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)C)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864290
Record name Cicliomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicliomenol

CAS RN

10572-34-6
Record name 2-Cyclohexyl-4-iodo-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10572-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicliomenol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010572346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicliomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cicliomenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLIOMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYU56H6EBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org

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